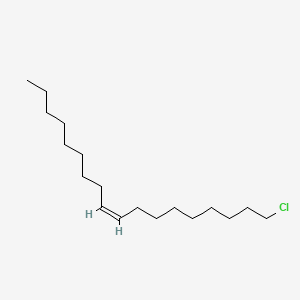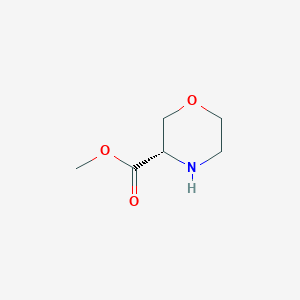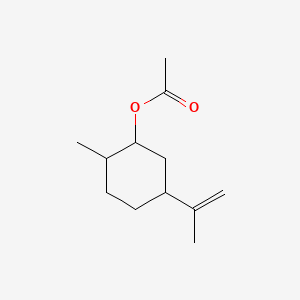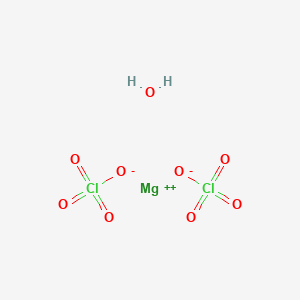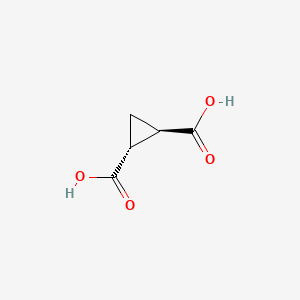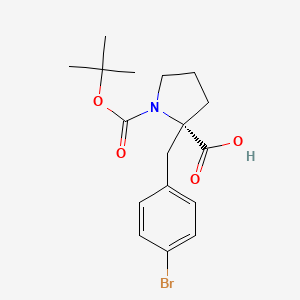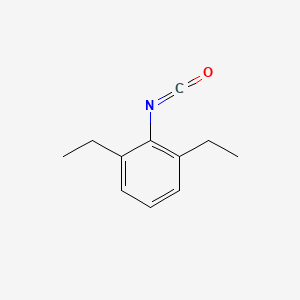
2,6-Diethylphenyl isocyanate
Vue d'ensemble
Description
2,6-Diethylphenyl isocyanate is a chemical compound with the linear formula (C2H5)2C6H3NCO . It has a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular structure of 2,6-Diethylphenyl isocyanate consists of a benzene ring substituted with two ethyl groups at the 2 and 6 positions and an isocyanate group at the 1 position .Physical And Chemical Properties Analysis
2,6-Diethylphenyl isocyanate has a refractive index of 1.528 . It has a boiling point of 115 °C at 1 mmHg and a density of 1.014 g/mL at 25 °C .Applications De Recherche Scientifique
Occupational Exposure and Health Impact
Studies have focused on the occupational exposure to isocyanates, including 2,6-diethylphenyl isocyanate, due to their widespread use in polyurethane manufacturing. This exposure is a major cause of occupational asthma, making it essential to monitor their concentration in the workplace atmosphere. Techniques like high-performance liquid chromatography (HPLC) are used for this purpose (Brzeźnicki & Bonczarowska, 2015).
Monitoring Techniques
Advanced methods like 1-(2-methoxyphenyl)piperazine-impregnated filters and dibutylamine (DBA) impingers have been employed to measure isocyanate concentrations in air. These methods are crucial for ensuring worker safety in environments where isocyanates are present, including 2,6-diethylphenyl isocyanate (Sennbro et al., 2004).
Toxicity and Safety Evaluation
Research has been conducted on the acute toxic, cytogenetic, and embryotoxic activity of various isocyanates, contributing to understanding their safety and potential risks in industrial settings (Nehéz et al., 1989).
Biomarker Development
Efforts have been made to develop biomarkers for isocyanate exposure, including albumin adducts. This research is pivotal in monitoring and assessing occupational exposure to isocyanates (Sabbioni et al., 2012).
Polymerization and Material Synthesis
Studies have explored the asymmetric polymerization of aromatic isocyanates using optically active anionic initiators. This research contributes to the development of novel polymeric materials with potential applications in various industries (Okamoto et al., 1994).
Analytical Chemistry Advances
A validated UPLC-MS/MS method for determining aliphatic and aromatic isocyanate exposure in human urine demonstrates advancements in analytical techniques for monitoring occupational exposure to isocyanates (Lépine et al., 2019).
Application in Li-ion Batteries
Aromatic isocyanates have been investigated for their potential to improve the performance of Li-ion batteries, indicating a novel application area outside traditional uses (Zhang, 2006).
Cholinesterase Activity Inhibition
Research shows that isocyanates can inhibit cholinesterase activity, which might explain the respiratory irritation experienced by workers exposed to these compounds (Brown et al., 1982).
Safety And Hazards
2,6-Diethylphenyl isocyanate is toxic if swallowed or inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Relevant Papers One relevant paper is "Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides" . Another is "Structure-based shape pharmacophore modeling for the discovery of novel anesthetic compounds" .
Propriétés
IUPAC Name |
1,3-diethyl-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRFKVPUCQCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408929 | |
| Record name | 2,6-Diethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylphenyl isocyanate | |
CAS RN |
20458-99-5 | |
| Record name | 2,6-Diethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



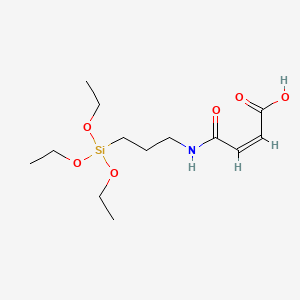

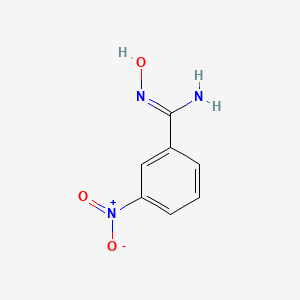
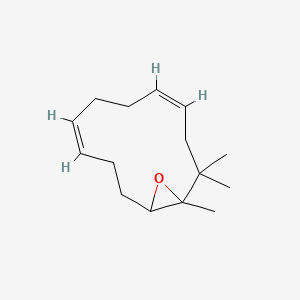
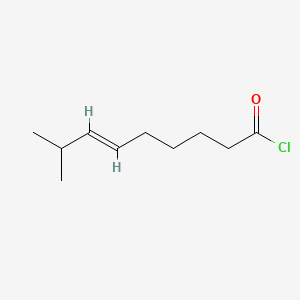
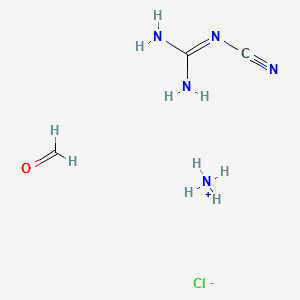
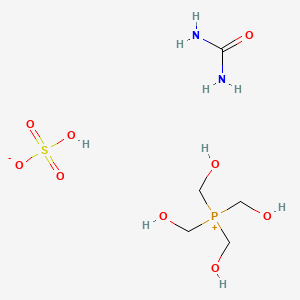
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
